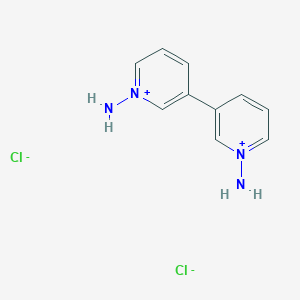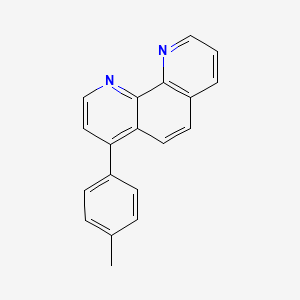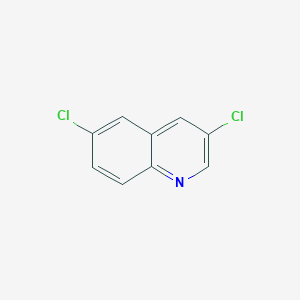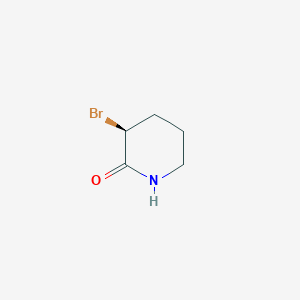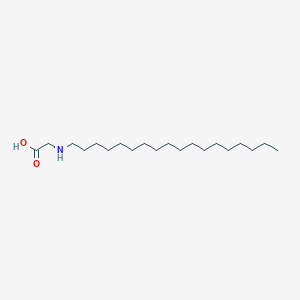
Glycine, N-octadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecylglycine is a long-chain amino acid derivative with the molecular formula C32H65NO2. It is characterized by the presence of an octadecyl group attached to the glycine molecule. This compound is known for its hydrophobic properties and is often used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecylglycine typically involves the reaction of glycine with octadecylamine. The process can be carried out under various conditions, but a common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between glycine and octadecylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of octadecylglycine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Octadecylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert octadecylglycine into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The amino group in octadecylglycine can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Octadecylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Medicine: Octadecylglycine derivatives are explored for their potential use in drug delivery systems.
Industry: It is used in the production of cosmetics, lubricants, and coatings due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of octadecylglycine involves its interaction with lipid membranes and proteins. The hydrophobic octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and protein function. This property is particularly useful in the study of membrane-associated processes and drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
Octadecylamine: Similar in structure but lacks the glycine moiety.
Dodecylglycine: A shorter-chain analog of octadecylglycine.
Hexadecylglycine: Another long-chain glycine derivative with a slightly shorter chain length.
Uniqueness
Octadecylglycine is unique due to its specific combination of a long hydrophobic chain and an amino acid moiety. This combination imparts distinct properties, making it particularly useful in applications requiring both hydrophobic interactions and biochemical compatibility.
Propiedades
Número CAS |
35168-40-2 |
|---|---|
Fórmula molecular |
C20H41NO2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
2-(octadecylamino)acetic acid |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(22)23/h21H,2-19H2,1H3,(H,22,23) |
Clave InChI |
SHRYOWAOIIMOSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


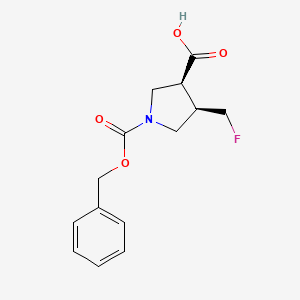
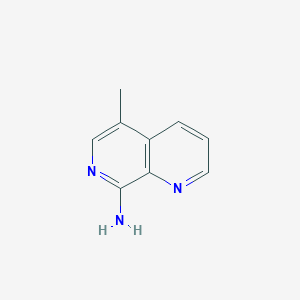
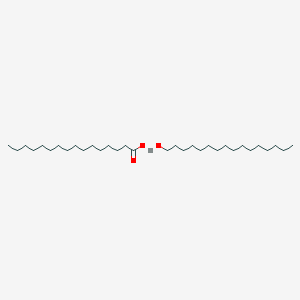
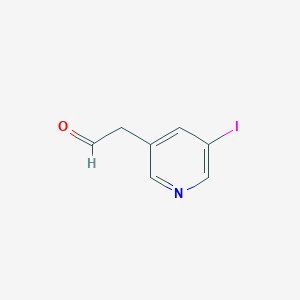

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)

![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
